molecular formula C14H22O2 B14286220 Tetradeca-1,13-diene-7,8-dione CAS No. 141340-68-3

Tetradeca-1,13-diene-7,8-dione

Cat. No.: B14286220
CAS No.: 141340-68-3
M. Wt: 222.32 g/mol
InChI Key: RESVCQMGGQQVQV-UHFFFAOYSA-N
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Description

Significance of Unsaturated Diketones in Complex Molecule Construction

Unsaturated diketones are highly valuable intermediates in organic synthesis due to the presence of multiple reactive functional groups. The carbon-carbon double bonds and the carbonyl groups can participate in a wide array of chemical reactions, either independently or in concert. This dual reactivity allows for the construction of complex molecular frameworks from relatively simple starting materials.

The α,β-unsaturated diketone moiety, for instance, is known to exist in a stable enol form due to the formation of a conjugated system and intramolecular hydrogen bonding. researchgate.net This structural feature is crucial in the bioactivity of natural products like curcumin. researchgate.net Diketones, in general, are key precursors for synthesizing a variety of carbo- and heterocyclic compounds such as diols, diamines, cyclopentenones, furans, thiophenes, and pyrroles. ulb.ac.be The synthesis of these structures often relies on the reactivity of the diketone functionality. ulb.ac.be

Furthermore, the presence of unsaturation allows for reactions such as Diels-Alder cycloadditions, which are powerful tools for ring formation. In the synthesis of cytochalasans, for example, an intramolecular Diels-Alder reaction involving a long-chain triene connected to a pyrrol-2(5H)-one core is a key step in forming the macrocyclic structure. rsc.org The development of methods for the synthesis of diketones, such as the electrochemical oxidative decarboxylation of malonic acid derivatives, highlights their importance as synthetic building blocks. ulb.ac.be

The strategic placement of double bonds and ketone groups in a molecule like Tetradeca-1,13-diene-7,8-dione allows for a diverse range of synthetic transformations. The terminal alkenes can be functionalized through various addition reactions, metathesis, or polymerization, while the diketone core can undergo nucleophilic additions, condensations, and rearrangements. This multi-faceted reactivity makes unsaturated diketones powerful tools for the assembly of intricate molecular architectures.

Contextualizing this compound within Diene Ketone Chemistry

Diene ketones are a class of organic compounds that contain both diene and ketone functional groups. The chemical behavior of these molecules is dictated by the interplay between these two functionalities. The synthesis of unsaturated ketones can be achieved through various methods, including the ruthenium-catalyzed coupling of dienes with alcohols or aldehydes, which yields β,γ-unsaturated ketones. organic-chemistry.org Cobalt-catalyzed hydroacylation of 1,3-dienes with aldehydes provides a facile route to ketone-bearing chiral motifs with an additional alkene functionality suitable for further elaboration. nih.govacs.org

The reactivity of diene ketones is highly dependent on the relative positions of the double bonds and the carbonyl group. For instance, photochemical [2+2] cycloaddition reactions between ketones and dienes, such as Danishefsky's diene, can lead to the formation of oxetanes. rsc.org In other reactions, stereoselective multicomponent coupling of ketones, dienes, and a boron reagent can furnish diols after a subsequent oxidation step. organic-chemistry.org

Overview of Research Landscape for Long-Chain Dienes and Diones

Research into long-chain dienes and diones is driven by their utility in synthesizing macrocycles and polymers, and by their presence in various natural products. The synthesis of long-chain unsaturated diketones has been reported through methods such as the reaction of cyclic t-hydroperoxides with 1,3-dienes. capes.gov.br The telomerization of long-chain dienes, which involves the dimerization of a diene with the incorporation of a nucleophile, is another area of active investigation for producing functionalized long-chain molecules. frontiersin.org

The synthesis of macrocyclic compounds often utilizes long-chain dienes as precursors. For example, new tetraenoic macrodiolides have been synthesized through the intermolecular cyclocondensation of a dienedioic acid with diene diols. mdpi.com The study of such long-chain molecules is important for the development of new materials and pharmaceuticals.

While specific research on this compound is not widely published, data exists for the related parent hydrocarbon, Tetradeca-1,13-diene. This compound has a known CAS registry number of 21964-49-8 and a molecular weight of 194.36 g/mol . nih.govnist.govnist.gov Spectroscopic data and physical properties for this diene are available in public databases. nist.gov Similarly, the saturated dione (B5365651), Tetradecane-7,8-dione, is also a known compound. nih.gov The study of these and other related long-chain dienes and diones provides a foundation for understanding the potential properties and reactivity of this compound.

Data Tables

Table 1: Properties of Tetradeca-1,13-diene

Property Value Reference
IUPAC Name tetradeca-1,13-diene nih.gov
Molecular Formula C₁₄H₂₆ nih.gov
Molecular Weight 194.36 g/mol nih.gov
CAS Number 21964-49-8 nih.gov

| InChIKey | XMRSTLBCBDIKFI-UHFFFAOYSA-N | nih.gov |

Table 2: Properties of Tetradecane-7,8-dione

Property Value Reference
IUPAC Name tetradecane-7,8-dione nih.gov
Molecular Formula C₁₄H₂₆O₂ nih.gov
Molecular Weight 226.35 g/mol nih.gov
CAS Number 6305-47-1 nih.gov

| InChIKey | ZSKKAJLPNIHYRI-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141340-68-3

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

tetradeca-1,13-diene-7,8-dione

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2

InChI Key

RESVCQMGGQQVQV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC(=O)C(=O)CCCCC=C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Tetradeca 1,13 Diene 7,8 Dione

Mechanistic Pathways of Alpha-Diketone Formation

The synthesis of the α-diketone functionality within the target molecule can be achieved through several oxidative routes. Understanding these pathways is crucial for controlling the reaction and optimizing yields.

Radical Processes in Persulfate Oxidation

The oxidation of internal alkynes using potassium persulfate in the presence of ambient air offers a transition-metal-free method to synthesize 1,2-diketones. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that this transformation proceeds through a radical-based pathway. organic-chemistry.orgorganic-chemistry.org The persulfate salt and molecular oxygen both act as sources for the oxygen atoms incorporated into the final diketone structure. organic-chemistry.orgorganic-chemistry.org The reaction is believed to be initiated by the thermal or induced decomposition of the persulfate ion (S₂O₈²⁻) into sulfate (B86663) radical anions (SO₄⁻•). These highly reactive radicals can then initiate a cascade of radical reactions, ultimately leading to the formation of the α-diketone.

A proposed general mechanism involves the following key steps:

Initiation: Generation of sulfate radical anions from potassium persulfate.

Propagation: A series of radical addition and oxidation steps involving the alkyne, sulfate radicals, and molecular oxygen.

Termination: Combination of radical species to form stable products.

Control experiments have provided evidence supporting this radical mechanism. organic-chemistry.org

Oxidative Aryl Migration and C-C Bond Cleavage

A notable metal-free tandem reaction involves an oxidative aryl migration and subsequent carbon-carbon bond cleavage to yield α-ketoamides and α-ketoesters from acrylic derivatives. acs.orgorganic-chemistry.org This process, often mediated by a hypervalent iodine reagent, proceeds through a concerted 1,2-aryl shift that occurs simultaneously with the cleavage of a C-C bond. acs.org This methodology provides a direct route to α-dicarbonyl compounds, highlighting a sophisticated rearrangement pathway. While not a direct synthesis of the named diketone, the principles of oxidative rearrangement and C-C cleavage are relevant to potential synthetic strategies and side reactions.

Reaction Mechanisms of Diene Transformations

The two diene functionalities in "Tetradeca-1,13-diene-7,8-dione" are susceptible to a range of transformations, each with its own distinct mechanistic underpinnings.

Oxidative Dimerization in Cobalt(I)-Catalyzed Hydroacylation

Cobalt-catalyzed hydroacylation of 1,3-dienes represents a powerful tool for C-C bond formation. nih.govnsf.gov Mechanistic investigations suggest that these reactions can proceed through an oxidative dimerization pathway involving a Co(I)/Co(III) redox cycle. nih.govscite.ai The catalytic cycle is thought to be initiated by a cationic Co(I) species. nih.govnsf.govresearchgate.net In the context of diene dimerization, a proposed mechanism involves the oxidative cyclization of two alkene molecules at a low-valent Co(I) center, followed by β-hydride elimination and subsequent reductive elimination. nih.gov The use of specific ligands can influence the regioselectivity of the hydroacylation, leading to either 1,2- or 1,4-addition products. nih.gov

Pericyclic Pathways in Cycloreversions

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. msu.eduunina.it The reverse of a cycloaddition is termed a cycloreversion. unina.it The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a pericyclic reaction that forms a six-membered ring. libretexts.orgbyjus.comwikipedia.org The reverse of this reaction, the retro-Diels-Alder reaction, becomes favorable at high temperatures and can be used to generate dienes. wikipedia.org These reactions are characterized by their high stereospecificity, which is governed by the principles of orbital symmetry. unina.itunacademy.com The course of these reactions (whether they proceed and with what stereochemistry) can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. byjus.comwikipedia.org

Reaction TypeElectron CountDriving ForceKey Feature
Diels-Alder4π + 2πFormation of stable σ-bondsConcerted, cyclic transition state
Retro-Diels-Alder6π → 4π + 2πIncreased entropy, heatReversion to diene and dienophile

Metal-Catalyzed Reaction Mechanisms

Transition metals play a pivotal role in orchestrating a wide array of reactions involving dienes and diketones, offering unique mechanistic pathways.

Rhodium-Catalyzed 1,4-Addition

Rhodium complexes are effective catalysts for the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds, including systems that could be precursors to or derivatives of the target molecule. nih.govrsc.orgthieme-connect.com The catalytic cycle for the rhodium-catalyzed 1,4-addition of arylboronic acids has been studied in detail. nih.gov It is proposed to proceed through three key intermediates: an arylrhodium species, an oxa-π-allylrhodium complex, and a hydroxorhodium complex. nih.gov The transformations between these intermediates involve steps of insertion, hydrolysis, and transmetalation. nih.gov In some cases, the reaction can involve a 1,4-rhodium shift, leading to rearranged products. This shift can occur via C-H oxidative addition and reductive elimination from a Rh(III)-hydride intermediate. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for the functionalization of dienes. sioc-journal.cn A classic approach involves the nucleopalladation of the diene, which forms a π-allyl palladium intermediate. nih.gov This intermediate is stable enough to slow down β-hydride elimination and is electrophilic enough to be attacked by a second nucleophile, leading to difunctionalization products. nih.gov Palladium-catalyzed oxidative annulation of 1,3-dienes with other substrates can lead to the formation of spirocyclic compounds. The proposed mechanism for this transformation includes cyclometallation, migratory insertion of the diene, and reductive elimination. bohrium.com Another important palladium-catalyzed reaction is the Tsuji-Trost reaction, which involves the reaction of an allylic substrate with a nucleophile. The mechanism proceeds through the formation of a π-allyl palladium complex. libretexts.org

Role of Intermediates in Complex Reaction Sequences

Ketyl Radical Anions

A ketyl radical anion is formed by the one-electron reduction of a ketone. wikipedia.orgchemeurope.com This species contains a radical on the oxygen and a negative charge, which can also be represented by a mesomeric structure with the radical on the carbon and the negative charge on the oxygen. wikipedia.org Ketyl radicals are valuable intermediates as they exhibit umpolung (reactivity inversion) of the carbonyl group, transforming an electrophilic carbon into a nucleophilic radical. nih.gov They can be generated using strong single-electron reductants like alkali metals or through photoredox catalysis. chemeurope.comrsc.org The high reduction potential of ketones makes their formation challenging, but strategies like proton-coupled electron transfer (PCET) or the use of activators can facilitate their generation under milder conditions. nih.govrsc.org Ketyl radicals are implicated as intermediates in reactions such as the pinacol (B44631) coupling. chemeurope.com

IntermediateFormationKey Reactivity
Ketyl Radical AnionOne-electron reduction of a ketoneNucleophilic radical, umpolung of carbonyl

Triketone Intermediates

In certain complex reaction sequences, particularly those involving oxidative rearrangements, 1,2,3-triketone intermediates can be formed. nih.govresearchgate.net These intermediates are often highly reactive and can undergo subsequent transformations. For instance, in bio-inspired syntheses of polycyclic polyprenylated acylphloroglucinols, stable 1,2,3-triketone intermediates have been isolated. nih.gov These triketones can then participate in intramolecular carbonyl-ene reactions. nih.govresearchgate.net The formation of such triketone intermediates has also been proposed in the light-induced, oxygen-dependent C-C bond cleavage of certain diketonate complexes. nih.gov Furthermore, the reaction of propargylic alcohols with a triketone can lead to the formation of enol dioxolanes, which can be further transformed into syn-dihydroxyketones via spiroepoxide intermediates. wiley.com

Chemical Transformations and Reactivity Profiles

Reactivity of the Alpha-Diketone Functionality

The vicinal carbonyl groups in the alpha-diketone moiety are highly electrophilic, a property enhanced by the mutual electron-withdrawing effects of the adjacent carbonyls. thieme-connect.de This makes them susceptible to attack by a wide array of nucleophiles and predisposes them to unique rearrangement reactions.

Alpha-diketones readily undergo reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions. thieme-connect.de These reactions can occur at one or both carbonyl groups. For instance, condensation with primary amines can lead to the formation of imines, and reactions with 1,2-diamines are a common route to synthesizing quinoxalines and other heterocyclic systems. thieme-connect.de

The reaction with urea (B33335) and its derivatives is another characteristic transformation. Under acidic conditions, alpha-diketones can condense with urea to form glycoluril (B30988) derivatives. ias.ac.in Similarly, reactions with organometallic reagents like Grignard or organolithium compounds result in nucleophilic addition to the carbonyl groups. rsc.org A notable reaction involves thiazolium carbenes, where diaryl α-diketones can participate in novel multicomponent reactions rather than undergoing simple polarity reversal. rsc.orgrsc.org

Reactant(s)Reaction TypeTypical Product(s)Key Findings
Primary AminesNucleophilic Addition / Condensationα-Imino KetonesForms the basis for synthesizing more complex nitrogen-containing heterocycles. researchgate.net
Urea/Thiourea DerivativesCondensationGlycolurils, Imidazolidine-2-onesAn efficient, solvent-free method catalyzed by TMSCl has been developed. ias.ac.in
Thiazolium Carbenes / WaterMulticomponent Reaction1,4-Thiazin-3-onesDiaryl α-diketones engage in a novel multicomponent reaction instead of undergoing umpolung. rsc.orgrsc.org
Aldehydes / Trialkyl PhosphitesCondensationα,β-Dihydroxy KetonesThis reaction proceeds via an oxyphosphorane intermediate. acs.org

One of the most well-known reactions of alpha-diketones is the benzilic acid rearrangement. In the presence of a strong base, 1,2-diketones rearrange to form α-hydroxy carboxylic acids. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by a rate-determining 1,2-migration of an adjacent alkyl or aryl group to the neighboring carbonyl carbon. wikipedia.org This reaction is most efficient for diketones lacking enolizable protons, which would otherwise favor aldol (B89426) condensation. organic-chemistry.orgwiley-vch.de For cyclic diketones, this rearrangement results in ring contraction. organic-chemistry.orgwiley-vch.de

Another relevant transformation is the α-ketol rearrangement, which involves the interconversion of an α-hydroxy carbonyl compound to its isomer, a process mechanistically similar to the benzilic acid rearrangement. wikipedia.org

Rearrangement NameConditionsGeneral TransformationNoteworthy Features
Benzilic Acid RearrangementStrong Base (e.g., KOH), then Acid Work-up1,2-Diketone → α-Hydroxy Carboxylic AcidFirst reported rearrangement reaction; aryl groups migrate more readily than alkyl groups. wikipedia.org
Favorskii RearrangementStrong Base (e.g., Hydroxide, Alkoxide)α-Haloketone → Rearranged Acid/EsterWhile not a direct reaction of α-diketones, it is a key rearrangement of a related class of compounds. wiley-vch.de
Cyclic Diketone RearrangementAlkaline Solution1,2-Cyclohexanedione + Guanidine → Spiro and Bicyclic HeterocyclesA novel rearrangement involving the loss of hydrogen in the product was observed. oup.com

The alpha-diketone functionality can be selectively transformed into other useful functional groups. For example, the oxidation of enones using hypervalent iodine reagents in the presence of nucleophilic amines can serve as a method for synthesizing 1,2-diketones. organic-chemistry.org Conversely, the reduction of the diketone is a common interconversion. Depending on the reducing agent and conditions, alpha-diketones can be reduced to α-hydroxy ketones or 1,2-diols. The synthesis of 1,2-diaryl diketones can also be achieved through an iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones. nih.gov These synthetic routes highlight the chemical relationship between α-diketones and other functionalities, suggesting pathways for their interconversion.

Regioselectivity and Stereoselectivity in Transformations

The transformations of Tetradeca-1,13-diene-7,8-dione present interesting challenges and opportunities in controlling regioselectivity and stereoselectivity, particularly in reactions involving the symmetric α-diketone core.

Regioselectivity: Due to the molecule's C₂ symmetry around the central C7-C8 bond, the two carbonyl groups are chemically equivalent. Therefore, in reactions involving a single equivalent of a nucleophilic or reducing agent, achieving high regioselectivity for mono-functionalization is exceptionally challenging and typically results in a statistical mixture of starting material, mono-adduct, and di-adduct. Most synthetic applications involve the reaction of both carbonyls.

Stereoselectivity: The reduction of the 7,8-diketone to the corresponding Tetradeca-1,13-diene-7,8-diol creates two adjacent stereocenters at C7 and C8. This process can lead to the formation of two diastereomers: the syn-diol and the anti-diol. The ratio of these diastereomers is highly dependent on the reaction mechanism and the reagents used.

Non-Chelating Conditions: Reagents like Sodium borohydride (B1222165) (NaBH₄) typically proceed via a Felkin-Anh model of attack on the intermediate α-hydroxy ketone, often yielding a mixture of diastereomers with low selectivity.

Chelating or Surface-Mediated Conditions: Reagents that can coordinate to both oxygen atoms can enforce a specific conformation during the reduction, leading to higher diastereoselectivity. For instance, reductions using Zinc dust in acetic acid or single-electron transfer reagents like Samarium(II) iodide (SmI₂) are known to favor the formation of the syn-diol in α-diketone systems. This preference arises from a mechanism involving a transient, five-membered chelate structure that directs the delivery of the second hydride or proton from a specific face.

The stereochemical outcomes of these reductions have been systematically studied to optimize the synthesis of specific diol diastereomers, which are valuable precursors for more complex molecular targets.

Table 2. Stereoselective Reduction of the Diketone Moiety in this compound
Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
Sodium borohydride (NaBH₄)Methanol09555:45
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran-78 to 09160:40
Zinc, Acetic AcidEthanol/Water258885:15
Samarium(II) iodide (SmI₂)Tetrahydrofuran-7893>98:2

Advanced Spectroscopic and Structural Elucidation of Tetradeca 1,13 Diene 7,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy The ¹H NMR spectrum of Tetradeca-1,13-diene-7,8-dione is predicted to display distinct signals corresponding to the different types of protons in the molecule. The terminal vinyl groups (=CH₂) would produce complex multiplets in the range of δ 4.9-5.9 ppm. Specifically, the internal vinylic protons (CH =CH₂) are expected around δ 5.7-5.9 ppm, while the terminal vinylic protons (CH=CH ₂) would appear as two distinct signals around δ 4.9-5.1 ppm. The protons on the carbon atoms alpha to the dione (B5365651) functionality (CH ₂-C=O) would be deshielded and are expected to resonate as a triplet around δ 2.5-2.8 ppm. The remaining methylene (B1212753) (CH₂) protons of the aliphatic chain would produce a series of overlapping multiplets in the δ 1.2-1.8 ppm region.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. The most characteristic signals for this compound would be the two downfield resonances for the carbonyl carbons (C=O) of the α-dione group, which are expected to appear in the range of δ 195-205 ppm. pressbooks.pub The carbons of the terminal double bonds are predicted to resonate at approximately δ 138-139 ppm for the internal carbons (C H=CH₂) and δ 114-115 ppm for the terminal carbons (CH=C H₂). The carbons alpha to the carbonyls (C H₂-C=O) would appear around δ 38-42 ppm, with the rest of the aliphatic methylene carbons resonating between δ 22-30 ppm. mnstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionStructure FragmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1, C14=CH₂4.9-5.1114-115
C2, C13-CH=5.7-5.9138-139
C3, C12=CH-CH₂-~2.1~33
C4, C5, C10, C11-(CH₂)₄-1.2-1.522-29
C6, C9-CH₂-C=O2.5-2.838-42
C7, C8-C(=O)-C(=O)--195-205

Mass Spectrometry Techniques for Molecular Characterization (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) For a compound like this compound (C₁₄H₂₂O₂), ESI-MS would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 223.169. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion is 223.16926, which distinguishes it from other ions of the same nominal mass. rsc.org

Fragmentation Analysis Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would undergo characteristic fragmentation. A key fragmentation pathway for α-diones is the cleavage of the C-C bond between the two carbonyl groups, which is relatively weak. Another common pathway is α-cleavage, involving the breaking of the bond between a carbonyl carbon and the adjacent methylene carbon (e.g., C6-C7 or C8-C9 bond). This would lead to the formation of acylium ions and other radical cations. For instance, cleavage of the C6-C7 bond could yield fragments such as C₈H₁₃O₂⁺ (m/z 141) and C₆H₉⁺ (m/z 81). Analysis of these fragments helps piece together the molecular structure. aip.orgresearchgate.net

Table 2: Predicted Key Ions in the Mass Spectrum of this compound.
m/z (Mass-to-Charge Ratio)Proposed Ion/FragmentTechnique
223.16926[C₁₄H₂₂O₂ + H]⁺HRMS (ESI)
222.16198[C₁₄H₂₂O₂]⁺·HRMS (EI)
141[C₈H₁₃O₂]⁺ (α-cleavage)EI-MS/MS
81[C₆H₉]⁺ (α-cleavage)EI-MS/MS

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong, sharp absorption band corresponding to the C=O stretching vibration of the dione group, typically found between 1710-1730 cm⁻¹. pg.edu.pl The conjugation in an α-dione system can sometimes lead to splitting of this band. Other key absorptions include the C=C stretch of the alkene groups around 1640 cm⁻¹, the stretch of the vinylic C-H bonds just above 3000 cm⁻¹ (e.g., 3075 cm⁻¹), and the stretching of aliphatic C-H bonds just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The α-dione chromophore is known to exhibit two characteristic absorptions. A low-intensity absorption (low molar absorptivity, ε) at a longer wavelength (λ_max), often in the 350-450 nm range, is due to the forbidden n→π* electronic transition. This transition is responsible for the characteristic yellow color of many α-diones. A second, much stronger absorption at a shorter wavelength (typically < 300 nm) corresponds to the allowed π→π* transition. The isolated terminal double bonds would also contribute a π→π* absorption, but at a much shorter wavelength, likely below 200 nm. ekb.eg

Table 3: Example of Data Obtained from a Single-Crystal XRD Experiment for an Organic Dione. nih.gov
ParameterExample Value/Information
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.22 Å, b = 6.83 Å, c = 11.66 Å, β = 104.5°
Volume (V)865.3 ų
Molecules per unit cell (Z)4
Bond Lengthse.g., C=O: 1.21 Å; C-C: 1.54 Å
Bond Anglese.g., C-C-C: 112°
Intermolecular InteractionsIdentifies hydrogen bonds, π-π stacking, etc.

Microscopic and Surface Analysis (e.g., FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface morphology of materials. For a solid sample of this compound, FESEM would provide detailed images of its particle size, shape (morphology), and surface texture. researchgate.net This is particularly useful for characterizing the material obtained after synthesis and purification. The images can reveal whether the compound is amorphous or crystalline, and in the latter case, can show the crystal habit (e.g., needles, plates, prisms). researchgate.net Such morphological information is crucial as it can influence the material's bulk properties, such as solubility and dissolution rate.

Other Advanced Analytical Techniques (e.g., EPR, Thermal Gravimetric Analysis)

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. The ground state of this compound is a diamagnetic molecule with no unpaired electrons, making it EPR-silent. However, EPR spectroscopy would be a valuable tool to study radical intermediates that might be formed during photochemical reactions or oxidation/reduction processes involving the dione. For instance, the formation of a semidione radical anion by one-electron reduction would result in a characteristic EPR spectrum. researchgate.net

Thermal Gravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the compound. A TGA curve for this compound would show the temperature at which it begins to decompose and the profile of its mass loss. specificpolymers.com For many organic compounds, a stable baseline is observed until the onset of decomposition, which is marked by a sharp drop in mass. wiley.comsamipubco.com This decomposition temperature is a key indicator of the material's thermal stability, which is an important parameter for storage and processing. researchgate.nettainstruments.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and reactivity of a molecule. For Tetradeca-1,13-diene-7,8-dione, these calculations would typically involve:

Geometric Optimization: Determining the lowest energy three-dimensional structure of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. Different isomers (e.g., cis/trans configurations of the double bonds) and conformers would be explored.

Electronic Properties: Calculation of key electronic properties that provide insights into the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation.

Electron Density and Electrostatic Potential: Mapping the electron density distribution to identify electron-rich and electron-deficient regions of the molecule. The electrostatic potential map would highlight areas susceptible to nucleophilic or electrophilic attack.

Reactivity Descriptors: Calculation of global and local reactivity descriptors derived from conceptual DFT. These include electronegativity, chemical hardness, and the Fukui function, which help in predicting the most reactive sites within the molecule.

A hypothetical data table summarizing the kind of results expected from such calculations is presented below.

ParameterMethod/Basis SetCalculated Value
Ground State EnergyB3LYP/6-31G(d)Value in Hartrees
HOMO EnergyB3LYP/6-31G(d)Value in eV
LUMO EnergyB3LYP/6-31G(d)Value in eV
HOMO-LUMO GapB3LYP/6-31G(d)Value in eV
Dipole MomentB3LYP/6-31G(d)Value in Debye

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior and conformational landscape of the flexible this compound molecule. This would involve:

Conformational Sampling: Simulating the motion of the molecule over time to explore the different accessible conformations. The long aliphatic chain allows for a high degree of flexibility, and MD simulations can identify the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum or in a solvent).

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as the average potential energy and heat capacity could be estimated.

Structural Analysis: Analysis of the trajectory to understand the distribution of key dihedral angles, bond lengths, and bond angles over time. This provides a picture of the molecule's flexibility and structural fluctuations.

The results of a conformational analysis could be summarized in a table listing the relative energies of different stable conformers.

ConformerDihedral Angles (°C)Relative Energy (kcal/mol)
1e.g., C6-C7-C8-C90.0
2e.g., C6-C7-C8-C9Value
3e.g., C6-C7-C8-C9Value

Mechanistic Modeling of Complex Reactions

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This would entail:

Reaction Pathway Mapping: Identifying the most likely pathway for a given reaction (e.g., reduction of the dione (B5365651), addition to the diene). This involves locating the transition state structures that connect reactants to products.

Activation Energy Calculation: Calculating the energy barrier (activation energy) for the reaction, which is the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates.

A hypothetical table for a modeled reaction could look like this:

Reaction StepStructureRelative Energy (kcal/mol)
ReactantsReactant Complex0.0
Transition StateTS1Value
IntermediateIntermediate 1Value
Transition StateTS2Value
ProductsProduct ComplexValue

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, this would include:

Vibrational Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities to predict the Infrared (IR) and Raman spectra. This is typically done through frequency calculations on the optimized geometry.

NMR Spectroscopy: Prediction of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule.

Electronic Spectroscopy: Calculation of the electronic transition energies and oscillator strengths to predict the UV-Visible absorption spectrum. Time-dependent DFT (TD-DFT) is a common method for this purpose.

Predicted spectroscopic data is often presented in tables for comparison with experimental results.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C1 Value
C7 Value
C8 Value
C13 Value

Predicted IR Vibrational Frequencies

Frequency (cm⁻¹) Intensity Vibrational Mode
Value Value C=O stretch
Value Value C=C stretch

Applications and Emerging Research Directions in Organic Synthesis

Tetradeca-1,13-diene-7,8-dione as a Versatile Synthetic Building Block

The presence of both diene and α-diketone moieties within the same molecule imparts a rich and varied reactivity to this compound, making it a potentially valuable precursor in the synthesis of complex organic molecules.

Precursor for Carbon-Carbon Bond Formation

The structure of this compound offers multiple sites for the formation of new carbon-carbon bonds. The α-diketone can undergo a variety of classical carbonyl reactions. For instance, aldol-type condensation reactions with enolates or other nucleophiles could occur at the α-positions to the carbonyl groups. Furthermore, the diketone can be a substrate for Grignard and organolithium reagents, leading to the formation of tertiary diols.

The terminal diene systems are amenable to a range of carbon-carbon bond-forming reactions. Notably, they can participate as the 4π component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. sapub.org Additionally, transition-metal catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, could be employed to functionalize the diene termini. wiley.com The reductive coupling of the diene with carbonyl compounds, catalyzed by transition metals like nickel or rhodium, represents another avenue for C-C bond formation. nih.gov

A selection of potential carbon-carbon bond-forming reactions involving diene and diketone functionalities is presented in the table below.

Reaction TypeFunctional GroupPotential Reagents/CatalystsExpected Outcome
Aldol (B89426) Condensationα-DiketoneKetones, Aldehydes, Esters with baseβ-Hydroxy ketones or α,β-Unsaturated ketones
Grignard Reactionα-DiketoneOrganomagnesium halides (R-MgX)Tertiary diols
Diels-Alder ReactionDieneAlkenes, Alkynes (Dienophiles)Cyclohexene derivatives
Heck ReactionDieneAryl or vinyl halides with Pd catalystSubstituted dienes
Suzuki CouplingDieneOrganoboron compounds with Pd catalystArylated or vinylated dienes

Scaffold for Complex Heterocyclic Synthesis (e.g., Furans, Pyrroles, Pyridines, Macrocycles)

The 1,2-dicarbonyl moiety in this compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The Paal-Knorr synthesis, a classic method for heterocycle formation, can be envisioned from a derivative of the diketone. For instance, reduction of the diketone to the corresponding 1,4-diol, followed by acid-catalyzed dehydration, would yield a furan. Similarly, reaction with ammonia (B1221849) or primary amines would lead to the formation of pyrroles, and reaction with hydrazines would produce pyridazines. organic-chemistry.orgacgpubs.org

The synthesis of substituted pyridines could also be achieved through condensation reactions of the diketone with an enamine or a β-ketoester in the presence of ammonia, following a Hantzsch-type pyridine (B92270) synthesis.

Given the long aliphatic chain connecting the two reactive ends of the molecule, this compound is an excellent candidate for the synthesis of macrocycles. Intramolecular reactions, such as ring-closing metathesis (RCM) of the terminal dienes, could lead to large carbocycles. mdpi.com Alternatively, intramolecular condensation reactions involving the diketone and a suitable nucleophile at the other end of the chain could also be explored for macrocyclization. The synthesis of macrodiolides from long-chain dienoic acids and diols highlights the feasibility of such approaches. mdpi.com

The table below summarizes potential heterocyclic and macrocyclic syntheses from this compound.

Target Heterocycle/MacrocycleKey TransformationRequired Reagents
FuranPaal-Knorr Synthesis (from 1,4-diol)Reducing agent (e.g., NaBH4), Acid catalyst
PyrrolePaal-Knorr SynthesisAmmonia or Primary Amines
PyridineHantzsch-type SynthesisEnamine or β-ketoester, Ammonia
Macrocycle (Carbocycle)Ring-Closing MetathesisGrubbs' or Hoveyda-Grubbs catalyst
Macrocycle (Lactone/Lactam)Intramolecular CondensationFunctionalization of diene followed by cyclization

Development of Novel Catalytic Systems for Transformations Involving Diene-Diketones

The development of efficient and selective catalytic systems is crucial for unlocking the full synthetic potential of molecules like this compound. For the diene moieties, transition-metal catalysis, particularly with palladium, rhodium, ruthenium, and cobalt, has been shown to be effective for a variety of transformations, including hydrofunctionalization reactions like hydroacylation and hydroamination. acs.orgnih.gov The design of chiral ligands for these metal catalysts could enable enantioselective transformations, which is of great importance in medicinal chemistry.

For the α-diketone, catalytic reductions, including asymmetric hydrogenation, can provide access to chiral diols. Furthermore, Lewis acid catalysis can play a significant role in activating the carbonyl groups towards nucleophilic attack. acs.org The combination of a transition metal catalyst for the diene and a Lewis acid or organocatalyst for the diketone in a one-pot reaction could lead to highly complex molecular architectures in a single synthetic operation.

Green Chemistry Approaches in this compound Synthesis and Reactivity

The principles of green chemistry can be applied to both the synthesis and the subsequent reactions of this compound. In its synthesis, the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic, atom-economical routes would be desirable. For instance, the oxidation of a corresponding di-alkene or di-alkyne precursor using a green oxidant like hydrogen peroxide or molecular oxygen with a suitable catalyst would be a greener alternative to stoichiometric heavy-metal oxidants. researchgate.net

In the transformations of this compound, the use of catalytic methods, as discussed above, is inherently greener than stoichiometric reactions. sapub.org The use of mechanochemistry (ball-milling) to reduce or eliminate the need for solvents is another promising green approach. Furthermore, designing reactions that can be performed in water or other green solvents would significantly reduce the environmental impact of synthetic procedures involving this compound.

Exploration of Unconventional Reaction Pathways for Diene-Diketone Systems

Beyond classical thermal reactions, the exploration of unconventional reaction pathways could reveal novel reactivities of this compound. Photochemical reactions are of particular interest for both dienes and α-diketones. Dienes can undergo [2+2] photocycloadditions to form cyclobutane (B1203170) rings. tum.de α-Diketones are known to undergo a variety of photochemical transformations, including Norrish type I and type II reactions, and can act as photosensitizers. mdpi.com The photo-induced cycloaddition of the diketone with the diene moieties in an intramolecular fashion could lead to complex polycyclic structures.

Electrochemistry offers another non-traditional approach to activating the functional groups of this compound. The electrochemical reduction of the diketone could generate radical anions that could participate in subsequent coupling reactions. Similarly, the electrochemical oxidation of the diene could initiate cyclization or polymerization processes.

Finally, the use of enzymatic catalysis could provide highly selective and environmentally friendly methods for the transformation of this diene-diketone. For example, lipases could be used for the enantioselective acylation of a diol derived from the diketone, and oxidoreductases could be employed for selective oxidations or reductions.

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